molecular formula C17H26O4 B15182414 7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid, 1-methyl-1-(6-methyl-7-oxabicyclo(4.1.0)hept-3-yl)ethyl ester CAS No. 195065-80-6

7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid, 1-methyl-1-(6-methyl-7-oxabicyclo(4.1.0)hept-3-yl)ethyl ester

Cat. No.: B15182414
CAS No.: 195065-80-6
M. Wt: 294.4 g/mol
InChI Key: BHSXLEBEFBJDRN-UHFFFAOYSA-N
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Description

7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid, 1-methyl-1-(6-methyl-7-oxabicyclo(4.1.0)hept-3-yl)ethyl ester is a complex organic compound with a unique bicyclic structure. This compound is characterized by its oxabicycloheptane framework, which includes an oxygen atom integrated into the bicyclic system. The presence of carboxylic acid and ester functional groups further adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid, 1-methyl-1-(6-methyl-7-oxabicyclo(4.1.0)hept-3-yl)ethyl ester typically involves multiple steps, starting from simpler precursors. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities. Industrial methods may also incorporate green chemistry principles to reduce environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid, 1-methyl-1-(6-methyl-7-oxabicyclo(4.1.0)hept-3-yl)ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid, 1-methyl-1-(6-methyl-7-oxabicyclo(4.1.0)hept-3-yl)ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid, 1-methyl-1-(6-methyl-7-oxabicyclo(4.1.0)hept-3-yl)ethyl ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid, 1-methyl-1-(6-methyl-7-oxabicyclo(4.1.0)hept-3-yl)ethyl ester lies in its specific bicyclic structure and the presence of both carboxylic acid and ester functional groups. This combination of features provides it with distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

195065-80-6

Molecular Formula

C17H26O4

Molecular Weight

294.4 g/mol

IUPAC Name

2-(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)propan-2-yl 7-oxabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C17H26O4/c1-16(2,11-6-7-17(3)14(9-11)20-17)21-15(18)10-4-5-12-13(8-10)19-12/h10-14H,4-9H2,1-3H3

InChI Key

BHSXLEBEFBJDRN-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1O2)C(C)(C)OC(=O)C3CCC4C(C3)O4

Origin of Product

United States

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